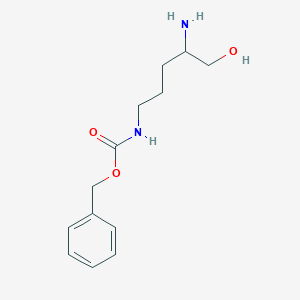

(S)-2-Amino-5-(Cbz-amino)-1-pentanol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, where the carbon atom bearing one or both of these functional groups is a stereocenter. These structural motifs are ubiquitous in a vast array of pharmaceuticals, natural products, and agrochemicals. researchgate.net The 1,2-amino alcohol framework, in particular, is a key feature in numerous biologically active molecules and is present in many FDA-approved drugs. amerigoscientific.com

The significance of chiral amino alcohols in asymmetric synthesis is multifaceted:

Building Blocks: They serve as invaluable chiral synthons, providing a pre-existing stereocenter from which new stereogenic centers can be introduced with a high degree of stereochemical control. nist.govchemeo.com Their bifunctional nature allows for a wide range of chemical transformations.

Chiral Catalysts and Ligands: Chiral amino alcohols and their derivatives are frequently employed as chiral ligands for metal-catalyzed asymmetric reactions and as organocatalysts. chemspider.com For instance, they have been successfully used in the enantioselective addition of organozinc reagents to aldehydes, yielding secondary alcohols with high enantiopurity. chemspider.com

Pharmaceutical Intermediates: The synthesis of numerous therapeutic agents relies on chiral amino alcohol intermediates. An example is the use of (S)-(+)-2-Amino-1-pentanol as a key intermediate in the preparation of the antiviral drug telaprevir. sigmaaldrich.com

The development of efficient and stereoselective methods for the synthesis of chiral amino alcohols is an active area of research. researchgate.netbroadpharm.com Strategies include the asymmetric reductive amination of hydroxy ketones, asymmetric transfer hydrogenation, and various biocatalytic processes that offer high enantioselectivity under mild conditions. nist.govchemeo.combroadpharm.com

Strategic Role of the Carbobenzoxy (Cbz) Protecting Group in Amine Chemistry

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block the reactivity of certain groups to prevent unwanted side reactions. google.com For amines, one of the most historically significant and widely used protecting groups is the benzyloxycarbonyl group, commonly abbreviated as Cbz or Z. chemicalbook.comnih.gov Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group played a pivotal role in advancing the field of peptide synthesis. chemicalbook.com

The strategic importance of the Cbz group stems from several key characteristics:

Stability: The Cbz group forms a carbamate (B1207046) upon reaction with an amine, which is stable to a wide range of reaction conditions, including basic and mildly acidic environments. chemicalbook.com This stability makes it compatible with many synthetic transformations.

Ease of Introduction: It is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. chemicalbook.com

Selective Removal: The Cbz group is renowned for its unique cleavage condition. It is readily removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a process that cleaves the benzylic C-O bond. chemicalbook.com It can also be removed by strong acids, but it is stable to conditions used to remove other protecting groups like Boc and Fmoc, making it "orthogonal" to them in many synthetic strategies. chemicalbook.com

This reliable and selective protection-deprotection strategy has made the Cbz group an indispensable tool in peptide synthesis and the total synthesis of complex natural products. chemicalbook.comsigmaaldrich.com

Structural and Stereochemical Context of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

This compound is a chiral α,ω-diamino alcohol derivative. Its structure is defined by a five-carbon pentanol (B124592) backbone. The key structural features are:

A primary alcohol (-CH₂OH) at position 1.

A primary amine (-NH₂) at position 2, which is a chiral center with a defined (S)-stereoconfiguration.

A second amino group at position 5, which is protected as a benzyl carbamate (-NH-Cbz).

This specific arrangement of functional groups makes it a valuable, bifunctional building block. The free amino group at the chiral C-2 position is available for nucleophilic reactions or for peptide bond formation, while the hydroxyl group offers another site for chemical modification. The Cbz-protected amine at the C-5 position is shielded from reaction until a deprotection step is desired.

While specific data for this compound is not widely published in commercial or database sources, its properties can be inferred from its constituent parts, such as the parent achiral Cbz-protected amino alcohol and the chiral amino alcohol without the Cbz group.

Interactive Data Table: Properties of Related Compounds

This table provides data for structurally related compounds to offer context for the physicochemical properties of this compound.

| Property | 5-(Z-Amino)-1-pentanol sigmaaldrich.com | (S)-(+)-2-Amino-1-pentanol sigmaaldrich.com | 5-Amino-1-pentanol |

| Synonym | Benzyl N-(5-hydroxypentyl)carbamate | L-Norvalinol | N/A |

| CAS Number | 87905-98-4 | 22724-81-8 | 2508-29-4 |

| Molecular Formula | C₁₃H₁₉NO₃ | C₅H₁₃NO | C₅H₁₃NO |

| Molecular Weight | 237.29 g/mol | 103.16 g/mol | 103.16 g/mol |

| Form | Powder | Solid | Solid |

| Melting Point | Not specified | 44-48 °C | 33-35 °C |

| Optical Activity | N/A (achiral) | [α]20/D +17° (c=1 in chloroform) | N/A (achiral) |

The synthesis of a molecule like this compound would likely start from a chiral precursor, such as a derivative of L-ornithine or another suitable chiral amino acid, followed by protection and reduction steps to install the required functional groups with the correct stereochemistry. The combination of a chiral center and orthogonally protected amino groups makes it a sophisticated intermediate for the synthesis of complex target molecules, including peptidomimetics and other bioactive compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-amino-5-hydroxypentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGNGDPCMGYNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of S 2 Amino 5 Cbz Amino 1 Pentanol As a Chiral Building Block

Role in the Asymmetric Synthesis of Complex Molecular Architectures and Natural Products

The primary value of (S)-2-Amino-5-(Cbz-amino)-1-pentanol in asymmetric synthesis stems from its origin in the "chiral pool"—readily available, enantiopure molecules from nature. enamine.netnih.gov Derived from the reduction of L-ornithine, it provides a scaffold with a pre-defined (S)-stereocenter at the C2 position. This inherent chirality is crucial for building complex molecules with specific three-dimensional arrangements, a requirement for biological activity.

In the total synthesis of natural products, building blocks with multiple, differentially protected functional groups are invaluable. The structure of this compound exemplifies this principle. The free primary amine at C2 and the primary alcohol at C1 can undergo selective reactions, such as acylation, alkylation, or oxidation, while the C5 amine remains masked by the robust Cbz group. This protecting group can be removed later in the synthesis under specific catalytic hydrogenation conditions, revealing a new reactive site for further elaboration. organic-chemistry.org This strategic protection allows for a stepwise and controlled assembly of complex structures. For instance, the simpler achiral analogue, 5-amino-1-pentanol, serves as a key starting material in the synthesis of the marine alkaloid Manzamine A, which exhibits significant anti-inflammatory and anti-fungal activity. google.com The chiral, more functionalized nature of this compound makes it an ideal candidate for the synthesis of even more intricate and stereochemically rich natural products and their analogues.

Integration into Pharmaceutical and Agro-chemical Intermediates

Chiral amino alcohols are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. google.com The vicinal (1,2) amino alcohol motif present in this compound is a known pharmacophore that can interact with biological targets such as proteases. Optically pure amino alcohols are critical intermediates for pharmaceuticals, including inhibitors of aspartyl proteases and dopamine (B1211576) antagonists. google.com

The compound's direct lineage from L-ornithine makes it a valuable peptidomimetic building block. Peptidomimetics are designed to mimic natural peptides but often possess enhanced stability against enzymatic degradation, better oral bioavailability, and improved pharmacokinetic profiles. L-ornithine derivatives themselves are actively researched for creating novel cationic amphiphiles with potent antibacterial activity. finechem-mirea.ru By incorporating this compound into a larger molecule, medicinal chemists can introduce the structural and chiral features of an amino acid while replacing the labile peptide bond with more robust linkages. The Cbz group is a cornerstone of classical peptide synthesis, making this building block compatible with established synthetic workflows for creating complex pharmaceutical intermediates. total-synthesis.comnih.gov

Precursor for the Development of Chiral Ligands and Catalysts

The development of asymmetric catalysis relies heavily on the availability of effective chiral ligands that can steer a reaction towards a single enantiomeric product. The 1,2-amino alcohol functionality is a classic chelating motif used in a wide variety of successful ligands for transition-metal-catalyzed reactions. tcichemicals.comresearchgate.net

In this compound, the nitrogen of the C2-amine and the oxygen of the C1-alcohol can coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium) to form a stable five-membered ring chelate. The fixed (S)-stereocenter adjacent to the coordinating amine projects a specific chiral environment around the metal, which can induce high enantioselectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, and asymmetric alkylations.

Furthermore, the Cbz-protected amine at the C5 position offers a route to more complex ligand architectures. Following the initial use of the 1,2-amino alcohol moiety, the Cbz group can be cleaved to unmask the second amine. This resulting (S)-2,5-diamino-1-pentanol can then function as a tridentate (N,N,O) ligand, providing even more rigid coordination to a metal center and potentially leading to catalysts with enhanced activity and selectivity.

Scaffold for Bio-renewable Materials and Functional Polymers

There is a growing demand for advanced functional polymers derived from renewable, bio-based sources. Amino acids are ideal candidates for creating such materials due to their inherent functionality, chirality, and biodegradability. Research has demonstrated the synthesis of novel biodegradable polymers by incorporating L-ornithine into polymer backbones, such as poly(lactic-co-glycolic acid) (PLGA), to create materials for drug delivery and tissue regeneration. mdpi.com Additionally, poly-L-ornithine itself has been investigated as a pH-responsive macromolecular anticancer agent and for its antifungal properties. nih.govnih.gov

This compound serves as an excellent monomer for the synthesis of functional polyamides, polyesters, or poly(ester-amide)s. Polymerization can be directed through the C1-hydroxyl and C2-amino groups via polycondensation reactions. The resulting polymer would possess several key features:

A chiral polymer backbone derived from the (S)-stereocenter.

Pendant side chains containing the Cbz-protected amine.

The chirality of the backbone can influence the polymer's secondary structure and material properties. After polymerization, the Cbz protecting groups on the side chains can be removed to yield free primary amines. These reactive handles can then be used for post-polymerization modification, allowing for the covalent attachment of drugs, imaging agents, or cell-targeting ligands. This creates a highly functional, biodegradable, and bio-based material suitable for advanced biomedical applications. mdpi.comnih.gov

Table 2: Summary of Applications for this compound

| Application Area | Relevant Structural Features | Resulting Function |

|---|---|---|

| Asymmetric Synthesis | (S)-stereocenter from chiral pool; Orthogonal protecting groups (Cbz vs. free amine) | Enantioselective synthesis of complex molecules and natural products. google.com |

| Pharmaceuticals | 1,2-amino alcohol motif; Ornithine-based peptidomimetic structure | Core intermediate for bioactive compounds; Improved stability over natural peptides. google.comfinechem-mirea.ru |

| Chiral Catalysis | Chelating 1,2-amino alcohol; Potential for tridentate (N,N,O) chelation after deprotection | Formation of metal-ligand complexes for asymmetric transformations. tcichemicals.comresearchgate.net |

| Functional Polymers | Bio-based origin (ornithine); Polymerizable amine and alcohol groups; Functionalizable side chain | Creation of biodegradable and functional materials for drug delivery and tissue engineering. mdpi.comnih.gov |

Chemical Transformations and Derivatization Strategies

Reactions at the Unprotected (S)-2-Amino Group

The primary amino group at the C2 position is a key site for nucleophilic reactions. Its reactivity can be harnessed for chain elongation, cyclization, and the introduction of diverse functional moieties.

The unprotected α-amino group of (S)-2-Amino-5-(Cbz-amino)-1-pentanol can readily participate in amidation and peptide coupling reactions to form a new amide bond. This transformation is fundamental in peptide synthesis. The reaction involves the activation of a carboxylic acid, which is then coupled with the amine. The Cbz group protecting the side-chain amine at the C5 position is generally stable under common peptide coupling conditions, allowing for selective reaction at the α-amino group. organic-chemistry.orgjchps.com

A variety of modern coupling reagents can be employed to facilitate this reaction, minimizing side reactions and preserving the stereochemical integrity of the chiral center. nih.gov These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a mixed anhydride (B1165640), which is then susceptible to nucleophilic attack by the amino group of the pentanol (B124592) derivative. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Commonly used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. nih.gov Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU) are also highly effective. researchgate.net The reaction is typically carried out in a non-protic organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | EDC, DCC | DCM or DMF, often with HOBt or HOSu |

| Phosphonium Salts | PyBOP, PyAOP | DMF, with a tertiary amine base (e.g., DIPEA) |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | DMF, with a tertiary amine base (e.g., DIPEA) |

This table presents a selection of common reagent classes used for peptide coupling and amidation reactions.

Beyond peptide bonds, the α-amino group can undergo various alkylation and acylation reactions. N-acylation introduces an acyl group from an acid chloride or anhydride, forming a non-peptide amide linkage. nih.gov This reaction is typically straightforward and can be performed using standard laboratory procedures, often in the presence of a base to neutralize the acid byproduct.

N-alkylation, the introduction of an alkyl group, can be more challenging due to the potential for over-alkylation and competing reactions at the hydroxyl group. Reductive amination is a common and effective method for controlled mono-alkylation. This involves reacting the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Direct alkylation with alkyl halides is also possible but requires careful control of reaction conditions to ensure selectivity for the amino group over the hydroxyl group and to prevent the formation of di- and tri-alkylated products. researchgate.net The relative nucleophilicity of the amine versus the hydroxyl group can be influenced by the choice of solvent and base.

Transformations of the Primary Hydroxyl Group at C1

The primary hydroxyl group at the C1 position offers another site for chemical modification, providing a handle for introducing a range of functionalities through oxidation, esterification, and etherification.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. These transformations yield valuable chiral building blocks, namely N-Cbz-protected amino aldehydes and amino acids.

Oxidation to Aldehydes: The partial oxidation of the primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent overoxidation to the carboxylic acid. organic-chemistry.org Reagents such as those based on dimethyl sulfoxide (B87167) (DMSO), like the Swern and Moffatt oxidations, are effective. Additionally, systems using catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) are highly chemoselective for oxidizing primary alcohols to aldehydes. organic-chemistry.orgnih.gov These methods are generally compatible with the protected amine functionalities present in the molecule.

Oxidation to Carboxylic Acids: Stronger oxidizing agents or modified conditions can achieve the full oxidation of the primary alcohol to a carboxylic acid. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, although they may require careful pH control to avoid side reactions. louisville.edu A two-step, one-pot procedure involving an initial TEMPO-catalyzed oxidation followed by treatment with sodium chlorite (B76162) (NaClO₂) is a modern, efficient method for converting primary alcohols to carboxylic acids under mild conditions that are compatible with many sensitive functional groups, including Cbz-protected amines. nih.gov

Table 2: Representative Oxidation Reactions

| Desired Product | Reagent System | Typical Conditions |

|---|---|---|

| Aldehyde | TEMPO (cat.), NaOCl | Biphasic (e.g., DCM/water), 0°C to RT |

| Aldehyde | DMSO, oxalyl chloride (Swern) | Anhydrous DCM, low temperature (-78°C) |

| Carboxylic Acid | TEMPO (cat.), NaOCl, NaClO₂ | One-pot, buffered aqueous solution |

This table summarizes common methods for the selective oxidation of primary alcohols.

Esterification: The primary hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, using an excess of the alcohol with a catalytic amount of acid, is a classic method. Alternatively, acylation using an acid chloride or anhydride in the presence of a base like pyridine (B92270) or 4-(dimethylaminopyridine) (DMAP) is highly efficient. acs.org Enzyme-catalyzed esterifications using lipases or proteases have also been reported for N-Cbz protected amino acids, offering high selectivity under mild conditions. researchgate.net

Etherification: The formation of an ether linkage at the C1 position (O-alkylation) can be accomplished using methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a leaving group on an alkyl halide. A significant challenge in the etherification of amino alcohols is the competing N-alkylation of the free amino group. google.comgoogle.com To achieve selective O-etherification of the subject compound, the α-amino group would typically require a temporary protecting group. Alternatively, specific conditions, such as using alkali metals to form the alcoholate followed by reaction with an alkylating agent, have been developed to improve selectivity for O-alkylation. google.comgoogle.com

With its distinct and differentially protected functional groups, this compound is an attractive scaffold for the synthesis of molecular linkers. Linkers are crucial components in various fields, including for the development of antibody-drug conjugates (ADCs) and PROTACs, where they connect a targeting moiety to a payload molecule. medchemexpress.com

The hydroxyl group can be functionalized to attach to one part of a conjugate, for instance, by forming an ether or ester bond. The α-amino group provides a point for amide bond formation. Furthermore, the Cbz group on the side chain can be removed via hydrogenolysis, revealing a third functional handle—a primary amine at the C5 position. google.comwikipedia.org This tri-functional nature allows for the construction of branched or "Y-shaped" linkers, offering precise control over the spatial arrangement of the connected molecules. The inherent chirality of the linker backbone can also influence the properties of the final conjugate.

Manipulation and Removal of the Cbz Protecting Group at C5

The carboxybenzyl (Cbz) protecting group is a frequently used blocking group for amines in organic synthesis due to its stability under a range of conditions and its susceptibility to specific deprotection methods. In the context of this compound, the Cbz group at the C5 nitrogen can be effectively removed to liberate the primary amine, enabling further synthetic modifications. The primary strategies for this transformation involve catalytic hydrogenation and selective chemical cleavage.

Catalytic hydrogenation is the most common and efficient method for the deprotection of Cbz-protected amines. wikipedia.org This process, known as hydrogenolysis, involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst. total-synthesis.com The reaction proceeds under mild conditions and typically affords the deprotected amine in high yield, with toluene (B28343) and carbon dioxide as the byproducts. total-synthesis.com

The general mechanism involves the reduction of the Cbz group with H₂, which releases toluene and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine. total-synthesis.com

Catalyst Systems: The most widely employed catalyst for this transformation is palladium on an activated carbon support (Pd/C). wikipedia.org Various forms of palladium catalysts can be utilized, and the choice of catalyst and reaction conditions can be optimized to achieve efficient conversion. researchgate.net In situ preparations of active Pd/C from sources like palladium(II) acetate (B1210297) and charcoal have been shown to be effective. organic-chemistry.org

Hydrogen Sources: While molecular hydrogen (H₂ gas) is the standard reductant, alternative hydrogen donors can be used in a process called catalytic transfer hydrogenation. total-synthesis.com This method avoids the need for handling gaseous hydrogen and can sometimes offer improved selectivity. Common hydrogen donors include ammonium (B1175870) formate (B1220265), 2-propanol, and triethylsilane. researchgate.netresearchgate.net For instance, a system using Pd/C with ammonium formate in a micellar medium has been reported to give highly efficient conversions for the hydrogenolysis of Cbz-protected amines. researchgate.net

Below is a table summarizing common catalytic systems for Cbz deprotection via hydrogenation.

| Catalyst | Hydrogen Source | Solvent(s) | Typical Conditions |

| 10% Pd/C | H₂ (gas) | Methanol (B129727), Ethanol (B145695), Ethyl Acetate | Room Temperature, 1 atm H₂ |

| 5% Pd/C | H₂ (gas) | Methanol | 20 psig H₂, Room Temperature nih.gov |

| Pd/C | Ammonium Formate (HCOONH₄) | Water (with surfactant) | Room Temperature researchgate.net |

| Pd/C | Triethylsilane (Et₃SiH) | Not specified | Mild, neutral conditions organic-chemistry.org |

| Pd/CaCO₃ (Lindlar Catalyst) | H₂ (gas) | Methanol | Room Temperature, Balloon pressure nih.gov |

This table presents a summary of common conditions for Cbz deprotection via hydrogenation and is for informational purposes only.

The choice of solvent and catalyst loading is crucial for the reaction's success. Protic solvents like methanol or ethanol are commonly used. After the reaction, the heterogeneous catalyst can be easily removed by filtration through a pad of celite. nih.gov

In complex molecules that contain multiple functional groups, the selective removal of one protecting group while leaving others intact is a critical challenge. This concept is known as orthogonal protection. wikipedia.org The Cbz group's deprotection scheme is orthogonal to several other common amine protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under acidic and basic conditions, respectively. wikipedia.orgtotal-synthesis.com

However, the standard catalytic hydrogenation conditions used for Cbz removal are not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some other benzyl-type protecting groups (e.g., benzyl (B1604629) ethers, O-Bn). wikipedia.orgnih.gov Therefore, strategies must be employed to achieve selective Cbz deprotection.

Strategies for Selectivity:

Catalyst Selection: The choice of catalyst can influence selectivity. For example, while Pd/C is highly active for hydrogenolysis, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) can sometimes be used for chemoselective hydrogenation of olefins in the presence of benzyl ethers, although Cbz groups are generally not stable under these conditions. nih.gov The use of alumina-supported palladium has been shown to be more effective than palladium on carbon for the stepwise removal of O-benzyl groups, suggesting that the support can modulate reactivity. researchgate.net

Transfer Hydrogenation: Catalytic transfer hydrogenation can sometimes offer different selectivity compared to using H₂ gas. Using 2-propanol as a hydrogen donor with a Pd/C catalyst has been shown to be effective for cleaving O-benzyl ethers, but it can exhibit greater selectivity than other donors like formic acid. researchgate.net

Non-Hydrogenolytic Methods: When catalytic hydrogenation is not feasible due to the presence of reducible functional groups, alternative chemical methods can be employed for Cbz deprotection. These methods offer a different selectivity profile.

Acidic Cleavage: While generally stable to acid, the Cbz group can be cleaved by strong acids such as HBr in acetic acid or, more recently, with aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). total-synthesis.comorganic-chemistry.org The AlCl₃/HFIP system shows good functional group tolerance, leaving reducible groups and O- and N-Bn protecting groups intact. organic-chemistry.org

Nucleophilic Cleavage: A protocol using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been developed for the deprotection of Cbz-protected amines. organic-chemistry.org This method is particularly useful for substrates bearing sensitive functionalities that would not tolerate standard hydrogenolysis or strong acid conditions. organic-chemistry.org

Basic Cleavage: In specific molecular contexts, basic conditions can be used. For instance, a Cbz group on a nitrogen within a 1-deoxynojirimycin (B1663644) scaffold was selectively removed using sodium hydroxide (B78521) (NaOH) in an ethanol/water mixture. nih.gov

The following table summarizes selective deprotection strategies for the Cbz group.

| Reagent(s) | Conditions | Selectivity Profile |

| Aluminum Chloride (AlCl₃), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temperature | Tolerates reducible groups, O-Bn, and N-Bn groups. organic-chemistry.org |

| 2-Mercaptoethanol, Potassium Phosphate | 75 °C, N,N-dimethylacetamide | Superior for substrates with sensitive functionalities not stable to hydrogenation or strong acid. organic-chemistry.org |

| Sodium Hydroxide (NaOH) | Ethanol/Water | Reported for specific scaffolds; not a general method. nih.gov |

This table presents a summary of selective deprotection strategies for the Cbz group and is for informational purposes only.

By choosing the appropriate deprotection strategy, the Cbz group on this compound can be selectively removed, even in the presence of other sensitive protecting groups or functional moieties, allowing for precise and controlled synthetic routes.

Stereochemical Purity and Control in S 2 Amino 5 Cbz Amino 1 Pentanol Research

Strategies for Maintaining Enantiomeric Excess During Chemical Transformations

Maintaining the high enantiomeric excess (ee) of (S)-2-Amino-5-(Cbz-amino)-1-pentanol during synthetic manipulations is a primary challenge. The chiral center bearing the amino group is susceptible to racemization under harsh reaction conditions. Consequently, strategies are employed to preserve the stereochemical fidelity of the molecule.

Key strategies include:

Enzymatic Resolutions: Biocatalysis offers a highly selective and mild approach for synthesizing and resolving chiral amino alcohols. nih.gov Enzymes, such as lipases, can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer with high purity. For instance, Candida antarctica lipase B (CALB) has been effectively used in the hydrolysis of carbocyclic β-amino esters, achieving excellent enantiomeric excess (ee > 96%) for the product amino acids. nih.govnih.gov This enzymatic approach minimizes the risk of racemization and aligns with green chemistry principles. nih.govnih.gov

Protecting Group Chemistry: The amino and hydroxyl groups in this compound are often protected to prevent unwanted side reactions and potential racemization at the chiral center. The choice of protecting group is critical. For example, the existing carbobenzyloxy (Cbz) group protects the terminal amine. The primary amine at the C-2 position can be protected with groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts), which are stable under various reaction conditions but can be removed selectively without affecting the stereocenter.

Mild Reaction Conditions: Employing mild reaction conditions is fundamental. This involves using lower temperatures, non-basic or non-acidic reagents where possible, and minimizing reaction times to prevent the formation of intermediates that could lead to racemization. Biosynthesis, for example, is recognized for its high selectivity under mild conditions for producing chiral amino alcohols. nih.gov

Table 1: Comparison of Strategies for Maintaining Enantiopurity

| Strategy | Principle | Advantages | Considerations |

| Enzymatic Resolution | Utilizes the high stereoselectivity of enzymes (e.g., lipases) to differentiate between enantiomers. nih.govnih.gov | High enantioselectivity (often >99% ee), mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme cost and stability, substrate scope limitations. |

| Protecting Groups | Temporarily masking reactive functional groups to prevent side reactions and protect the chiral center. | Enhances stability, allows for a wider range of chemical transformations. | Requires additional synthesis steps for protection and deprotection. |

| Mild Reaction Conditions | Use of low temperatures, neutral pH, and optimized reaction times. | Minimizes risk of racemization and decomposition. | May lead to slower reaction rates or require more specialized reagents. |

Analytical Methodologies for Enantiopurity Determination

Accurate determination of the enantiomeric excess is crucial to validate the stereochemical purity of this compound. Several analytical techniques are routinely employed for this purpose.

The most common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a gold standard for separating and quantifying enantiomers. hindsinstruments.com The compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Various CSPs, such as those based on teicoplanin, crown ethers, or polysaccharides, can be used for the analysis of underivatized amino acids and their derivatives. ankara.edu.tr

Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC is an effective method. The sample is first derivatized to increase its volatility and then separated on a column with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to determine enantiopurity by using chiral solvating agents (CSAs) or chiral derivatizing agents. For example, a protocol using BINOL (1,1'-bi-2-naphthol) derivatives as CSAs allows for rapid and simple determination of the enantiopurity of primary amines. nih.gov The CSA forms diastereomeric complexes with the enantiomers, which results in separate, well-resolved peaks in the NMR spectrum that can be integrated to determine the enantiomeric ratio. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. nih.gov HPLC coupled with a CD detector (HPLC-CD) can be a powerful tool for determining enantiomeric purity for compatible compounds, sometimes without the need for a specialized chiral column. nih.gov High-throughput methods using CD plate readers have also been developed for the rapid analysis of chiral amines after derivatization. hindsinstruments.com

Table 2: Overview of Analytical Methods for Enantiopurity

| Method | Principle | Sample Preparation | Key Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. ankara.edu.trnih.gov | Direct injection or simple dilution. | High accuracy, widely applicable, well-established. hindsinstruments.com |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization often required to increase volatility. | High resolution for volatile compounds. |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals. nih.gov | Direct mixing of analyte and agent in an NMR tube. nih.gov | Rapid analysis time, simple sample preparation. nih.gov |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. nih.gov | Direct analysis or derivatization to introduce a chromophore. hindsinstruments.com | Suitable for high-throughput screening. hindsinstruments.com |

Diastereoselective Reactions Involving the Chiral Center

The existing (S)-stereocenter in this compound can be used to control the stereochemical outcome of subsequent reactions that create a new stereocenter. This phenomenon, known as diastereoselection, is a powerful tool in asymmetric synthesis. The chiral center directs the approach of reagents, leading to the preferential formation of one diastereomer over the other.

An example of such a process is substrate-controlled C–H amination. In reactions involving chiral homoallylic alcohol derivatives, a catalyst can mediate the formation of a new carbon-nitrogen bond. nih.gov The stereochemistry of the existing alcohol-bearing center directs the facial selectivity of the amination, resulting in the formation of a syn- or anti-1,2-amino alcohol product with high diastereoselectivity. nih.govnsf.gov This type of diastereoconvergent synthesis can be advantageous as it can produce a single diastereomeric product from a mixture of starting material diastereomers. semanticscholar.org

For a derivative of this compound, a hypothetical diastereoselective reaction could involve the modification of the primary alcohol. For instance, oxidation to an aldehyde followed by the addition of an organometallic reagent would create a new stereocenter. The pre-existing (S)-chiral center at C-2 would sterically hinder one face of the carbonyl, guiding the nucleophile to attack from the less hindered face and yielding a preponderance of one diastereomer. The level of diastereoselectivity would depend on the specific reagents and reaction conditions employed.

Mechanistic Investigations and Computational Studies of Amino Alcohol Transformations

Elucidation of Reaction Mechanisms in Amino Alcohol Synthesis and Derivatization

The synthesis and derivatization of chiral amino alcohols like (S)-2-Amino-5-(Cbz-amino)-1-pentanol involve a variety of reaction mechanisms. The core structure, 5-amino-1-pentanol, can be synthesized from biomass-derived materials through processes like the hydrogenolysis of furfurylamine. researchgate.net The chirality and specific functional groups of the target molecule are installed through stereoselective methods and protection/deprotection strategies.

A key protecting group in this compound is the carbobenzyloxy (Cbz) group. The introduction of this group typically proceeds via the acylation of an amine with carbobenzyloxy chloride. diva-portal.org Conversely, the Cbz group can be removed through catalytic hydrogenolysis (using H₂/Pd/C) or catalytic transfer hydrogenation, demonstrating the reversible nature of this derivatization. diva-portal.org

The functional groups of the amino alcohol—the primary amine, the protected amine, and the hydroxyl group—are all sites for further derivatization. The primary amine and hydroxyl moieties can react with linear acyl chlorides to form stable amide and ester bonds, respectively. nih.gov This reaction is rapid, often completing within minutes. nih.gov Other common derivatizing reagents for primary amines, often used for analytical purposes, include o-phthaldialdehyde (OPA) in the presence of a thiol, dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC). semanticscholar.org The reaction with OPA and a chiral thiol, for example, proceeds via the formation of a fluorescent isoindole diastereomer, allowing for chiral separation and analysis. mdpi.com

The synthesis of the chiral 1,2-amino alcohol core can be achieved through advanced catalytic methods. Asymmetric transfer hydrogenation of α-amino ketones is one such powerful technique that can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org Another innovative approach is the enantioselective radical C–H amination of alcohols, which utilizes a radical relay chaperone strategy to install the amino group at the β-position relative to the hydroxyl group. nih.gov Mechanistic studies of this process, supported by experimental data, indicate a triplet energy transfer pathway is responsible for the generation of the key N-centered radical. nih.gov The amino alcohol functionality can also be used as a ligand to form coordination complexes with various transition metals, such as Zn(II), Cu(II), and Co(II), representing another pathway of derivatization. alfa-chemistry.com

Table 1: Common Derivatization Reactions for Amino Alcohols

| Functional Group | Reagent | Resulting Moiety | Reference |

|---|---|---|---|

| Primary Amine | Carbobenzyloxy Chloride | Cbz-protected Amine | diva-portal.org |

| Primary Amine | Acyl Chloride | Amide | nih.gov |

| Hydroxyl Group | Acyl Chloride | Ester | nih.gov |

| Primary Amine | OPA / Chiral Thiol | Fluorescent Diastereomeric Isoindole | mdpi.com |

| Amino & Hydroxyl | Metal Salts (e.g., Cu(OAc)₂) | Metal Complex | alfa-chemistry.com |

Computational Modeling of Reactivity and Selectivity in Chiral Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the factors that control reactivity and stereoselectivity in the synthesis of chiral molecules like this compound. These studies provide detailed models of reaction transition states, elucidating the subtle interactions that dictate the stereochemical outcome.

In the context of the enantioselective Petasis borono-Mannich reaction, a method to produce chiral 1,2-amino alcohols, DFT calculations have been used to model the diastereomeric transition states. chemrxiv.org These models revealed that a non-conventional C-H···O hydrogen bond is a key interaction that selectively stabilizes the transition state leading to the major enantiomer, thus explaining the high selectivity of the reaction. chemrxiv.org

Similarly, for asymmetric transfer hydrogenation reactions, DFT calculations have shed light on the mechanism of dynamic kinetic resolution. acs.org The computations suggest that the process occurs via a stereomutation pathway, where the undesired intermediate enantiomer is converted directly to the desired one, rather than through a traditional racemization mechanism. acs.org

In the development of stereoselective radical C-H amination reactions, computational analysis supports an energy transfer (EnT) mechanism over a single-electron transfer (SET) pathway. nih.gov DFT calculations show that the triplet state of the imidate precursor has a significantly weakened N–O bond, facilitating the formation of the necessary N-centered radical for the subsequent C-H amination. nih.gov

Furthermore, computational studies have been crucial in rationalizing the diastereodivergence in aza-Henry reactions catalyzed by bifunctional acids/bases. nih.gov Analysis of the catalyst-substrate interactions highlights the importance of a hydrogen bond donor-acceptor interaction between the catalyst and the electrophile. nih.gov This coordination, combined with the specific orientation of the reacting partners as determined by the chiral catalyst backbone, leads to the observed high enantioselection. nih.gov These computational insights are vital for the rational design of new and more effective stereoselective catalysts.

Table 2: Insights from Computational Modeling of Chiral Amino Alcohol Synthesis

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Petasis borono-Mannich | DFT | Non-conventional C-H···O interaction stabilizes the major transition state. | chemrxiv.org |

| Asymmetric Transfer Hydrogenation | DFT | Dynamic kinetic resolution proceeds via a stereomutation pathway. | acs.org |

| Radical C-H Amination | DFT | Supports an energy transfer mechanism and identifies a weakened N-O bond in the triplet state. | nih.gov |

| aza-Henry Reaction | DFT | A conserved coordination complex via hydrogen bonding dictates enantioselection. | nih.gov |

Structure-Activity Relationships in Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the systematic modification of a molecule's structure to determine which chemical features are responsible for its biological effects. For complex molecules like amino alcohols, SAR studies can pinpoint the functional groups and structural motifs essential for activity.

In studies of related N-substituted 1,3-aminoalcohols derived from isosteviol, researchers investigated their antiproliferative effects against various human cancer cell lines. nih.gov By synthesizing a library of derivatives and evaluating their activity, a clear SAR emerged. The results indicated that the simultaneous presence of an ester function and a basic secondary amino function was crucial for the inhibition of cancer cell growth. nih.gov Neither the key intermediates nor derivatives lacking one of these features showed significant antiproliferative effects. nih.gov This highlights that a specific combination of functionalities is required for biological efficacy.

Further modifications to promising lead compounds can help refine the SAR. For example, in one study, an N-(4-fluorobenzyl) moiety on an amino alcohol was found to be effective, and this compound was chosen for further derivatization to explore alternative functional groups on a carboxylic acid part of the molecule. nih.gov Such studies demonstrate a rational approach to optimizing a lead compound, building upon initial SAR findings. The goal is to enhance potency and selectivity by strategically modifying the molecular structure. While these specific studies were not performed on this compound itself, the principles are directly applicable to understanding how its functionalization would impact potential biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.